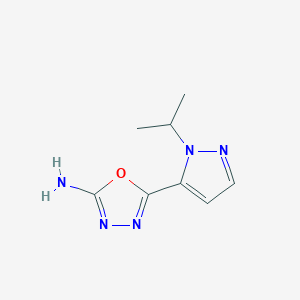

5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine

Descripción

Structural Features and Nomenclature

The structural architecture of this compound is characterized by the presence of two interconnected five-membered heterocyclic rings, each contributing distinct electronic and steric properties to the overall molecular framework. The pyrazole ring system contains two adjacent nitrogen atoms in positions 1 and 2, with the isopropyl substituent attached to the nitrogen at position 1, providing steric bulk and influencing the compound's conformational preferences. The 1,3,4-oxadiazole ring features one oxygen atom and two nitrogen atoms arranged in a specific pattern that creates a electron-deficient aromatic system with unique reactivity characteristics.

The nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the systematic name reflecting the structural relationship between the two heterocyclic components. The compound is officially designated as this compound, indicating that the pyrazole ring is attached to the oxadiazole ring at the 5-position, while the amino group is located at the 2-position of the oxadiazole ring. Alternative nomenclature systems have been documented, including the designation as 5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine, reflecting different numbering conventions for the pyrazole ring system.

Propiedades

IUPAC Name |

5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c1-5(2)13-6(3-4-10-13)7-11-12-8(9)14-7/h3-5H,1-2H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASSEONVMSJIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-isopropyl-1H-pyrazole-5-carboxylic acid hydrazide with a suitable nitrile oxide. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

5-(1-Isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

The compound has been studied for its potential as a therapeutic agent, particularly in the treatment of cancer. Its structural similarity to known pharmacophores suggests it may interact with biological targets involved in cancer progression. Research indicates that derivatives of oxadiazoles often exhibit anti-cancer properties. For instance, compounds containing the oxadiazole moiety have shown promise as selective androgen receptor modulators (SARMs), which are useful in treating androgen-dependent cancers such as prostate cancer .

Case Study: Anti-Cancer Activity

A study investigating a series of oxadiazole derivatives demonstrated that certain modifications to the structure significantly enhanced their cytotoxic effects against various cancer cell lines. Notably, the introduction of the pyrazole ring was found to improve selectivity towards cancer cells while minimizing toxicity to normal cells .

Agricultural Applications

Pesticide Development

this compound has also been explored for its potential use as a pesticide. The oxadiazole framework is known for its insecticidal and fungicidal activities. Research has shown that compounds with this structure can effectively disrupt the metabolic processes of pests while being less harmful to beneficial insects .

Case Study: Insecticidal Properties

In a comparative study of various oxadiazole derivatives, it was found that certain compounds exhibited significant insecticidal activity against common agricultural pests such as aphids and beetles. The effectiveness was attributed to the compound's ability to inhibit key enzymes involved in pest metabolism .

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties of materials. The unique properties of the pyrazole and oxadiazole groups contribute to improved performance characteristics in high-temperature applications .

Case Study: Enhanced Polymer Properties

Research on polymer composites containing this compound showed an increase in thermal degradation temperature and tensile strength compared to control samples without the additive. This suggests potential applications in industries requiring durable materials under extreme conditions .

Mecanismo De Acción

The mechanism of action of 5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs of 5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine, highlighting structural variations, biological activities, and research findings:

Key Comparisons

Bioactivity Profile Kinase Inhibition: Compounds like 5-(5-(1H-indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine (IC₅₀ < 50 nM) exhibit potent kinase inhibition, suggesting that the pyrazole-oxadiazole scaffold in the target compound could be optimized for similar enzymatic targeting . Antimicrobial Activity: Indole-substituted oxadiazoles (e.g., 2-methylindole derivatives) show stronger antimicrobial activity than alkyl- or aryl-substituted analogs, indicating the importance of heteroaromatic substituents . Anticancer Potential: Trimethoxyphenyl-substituted oxadiazoles (e.g., compound 4b) demonstrate moderate anticancer activity, with growth inhibition percentages (GP) ranging from 59–96% across leukemia and breast cancer cell lines .

Synthetic Accessibility

- Photocatalytic methods (e.g., eosin-Y catalyzed cyclization) enable high-yield synthesis (92–94%) of 5-substituted oxadiazol-2-amines, such as 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine , suggesting scalable routes for analogs of the target compound .

- Lipophilic derivatives (e.g., dodecyl-substituted oxadiazoles) are synthesized in >90% yields, highlighting the versatility of the oxadiazole core for functionalization .

Physicochemical Properties

- Melting points for dodecyl-substituted analogs (104–130°C) indicate solid-state stability, whereas indole- or pyridine-substituted derivatives may exhibit improved solubility due to polar substituents .

- Compliance with Lipinski’s rule (e.g., trimethoxyphenyl derivatives) underscores the drug-likeness of oxadiazol-2-amine scaffolds .

Structural Insights

- Crystal structure analysis of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine reveals planar oxadiazole rings and intermolecular hydrogen bonding (N–H⋯N), which may stabilize protein-ligand interactions in bioactive analogs .

Contradictions and Limitations

Actividad Biológica

5-(1-Isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 297.34 g/mol. The structural framework includes a pyrazole ring and an oxadiazole moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. In a study by Dhumal et al. (2016), various 1,3,4-oxadiazole derivatives were tested against Mycobacterium bovis BCG, showing potent inhibition both in active and dormant states . The compound's ability to inhibit bacterial growth can be attributed to its interaction with key enzymes involved in bacterial metabolism.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 5a | 0.22 | Staphylococcus aureus |

| 5b | 0.25 | Staphylococcus epidermidis |

| 5c | 0.30 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A study indicated that compounds with similar structures demonstrated cytotoxicity against several cancer types including breast adenocarcinoma (MCF-7 and MDA-MB-231) and melanoma (MEL-8) cell lines . Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 10.38 | Induction of apoptosis via p53 pathway |

| 5b | MDA-MB-231 | 12.50 | Caspase activation |

| 5c | MEL-8 | 15.00 | Cell cycle arrest at G0-G1 phase |

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

- Apoptosis Induction : Studies have shown that this compound increases the expression of pro-apoptotic factors such as p53 and activates caspase pathways leading to programmed cell death .

- Inhibition of Key Enzymes : The antimicrobial activity is likely linked to the inhibition of enzymes critical for bacterial survival and replication .

- Cell Cycle Modulation : The compound has been reported to interfere with the cell cycle progression in cancer cells, specifically causing arrest at the G0-G1 phase .

Case Studies

In a notable case study involving the evaluation of various oxadiazole derivatives, researchers found that modifications to the oxadiazole ring significantly influenced both antimicrobial and anticancer activities. For instance, introducing electron-withdrawing groups enhanced the cytotoxic potency against cancer cells while maintaining low toxicity towards normal cells .

Q & A

Q. What are the established synthetic routes for 5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine?

Methodological Answer: The compound is typically synthesized via cyclization reactions:

- Cyclization of acyl hydrazides : Reacting substituted benzoic acid hydrazides with phosphoryl chloride (POCl₃) at 120°C to form the oxadiazole ring .

- Vilsmeier-Haack formylation : Used to introduce aldehyde groups into pyrazole intermediates, followed by oxidation and cyclization .

- Multi-step synthesis : Starting from monomethylhydrazine and ethyl acetoacetate, followed by cyclization and functionalization .

Key validation techniques include ¹H/¹³C NMR (pyrazole protons at δ 6.5–7.5 ppm), FTIR (N-H stretch ~3300 cm⁻¹, C=N ~1600 cm⁻¹), and mass spectrometry .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

For structural ambiguity, X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) resolves regiochemistry .

Q. How is the antimicrobial activity of this compound evaluated?

Methodological Answer:

- In vitro disk diffusion assays : Measure inhibition zones against bacterial (e.g., E. coli, S. aureus) and fungal strains .

- Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution (e.g., 6.25–100 µg/mL) .

- Positive controls : Compare with standard antibiotics (e.g., ciprofloxacin) to validate assay reliability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Temperature control : Higher yields (70–80%) achieved at 120°C for POCl₃-mediated cyclization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in Vilsmeier-Haack reactions .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in pyrazole functionalization .

Example optimization table :

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Temperature | 120°C | 15–20% | |

| Solvent | DMF | 10–12% |

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with antimicrobial targets (e.g., E. coli DNA gyrase) .

- Pharmacophore modeling : Identify critical H-bond donors (oxadiazole NH) and hydrophobic groups (isopropyl) .

- MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

Q. How to achieve regioselective synthesis and avoid isomer formation?

Methodological Answer:

Q. What is the role of the isopropyl group in modulating bioactivity?

Methodological Answer:

- Lipophilicity enhancement : LogP calculations show increased membrane permeability vs. methyl/phenyl analogs .

- Steric effects : Bulkier isopropyl groups reduce off-target binding in molecular docking studies .

- SAR studies : Derivatives with isopropyl show 2–3× higher antimicrobial activity than methyl analogs .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.